![molecular formula C13H12O3 B128208 (R)-alpha-Methoxy-2-naphthylacetic acid CAS No. 156942-67-5](/img/structure/B128208.png)
(R)-alpha-Methoxy-2-naphthylacetic acid
Overview
Description
®-alpha-Methoxy-2-naphthylacetic acid is an organic compound that belongs to the class of naphthylacetic acids It is characterized by the presence of a methoxy group attached to the alpha position of the naphthyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methoxy-2-naphthylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.
Methoxylation: The 2-naphthol undergoes methoxylation to introduce the methoxy group at the alpha position. This can be achieved using methyl iodide and a base such as potassium carbonate.
Acetylation: The methoxylated naphthol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the corresponding acetate.
Hydrolysis: The acetate is hydrolyzed under acidic or basic conditions to yield ®-alpha-Methoxy-2-naphthylacetic acid.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-Methoxy-2-naphthylacetic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Methoxy-2-naphthylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield naphthols or dihydronaphthalenes, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthols, dihydronaphthalenes
Substitution: Various substituted naphthylacetic acids
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
(R)-alpha-Methoxy-2-naphthylacetic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and mechanisms, leading to the development of novel compounds with diverse functionalities.
Table 1: Examples of Synthesized Compounds Using (R)-2-NMA
Compound Name | Application Area | Reference |
---|---|---|
Methoxyfenoterol | β2-Adrenoceptor Agonist | |
Naproxen Analogues | Anti-inflammatory Drugs | |
Other Naphthalene Derivatives | Pharmaceutical Development |
Biological Research
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits potential anti-inflammatory and anticancer activities. It is being studied as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The compound interacts with various molecular targets in biological systems, including enzymes and receptors. For instance, it may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence cell growth and proliferation.
Medicinal Applications
Therapeutic Agent Development
There is ongoing research into the therapeutic potential of this compound for treating various diseases. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as oncology and chronic inflammatory diseases .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its properties make it suitable for formulating products with specific colorimetric or functional characteristics.
Case Study 1: Development of β2-Adrenoceptor Agonists
A study focused on synthesizing fenoterol derivatives demonstrated that modifying the naphthalene structure can enhance selectivity and efficacy towards the β2-adrenoceptor. The research highlighted how this compound derivatives showed promising results in binding affinity assays .
Case Study 2: Naproxen Derivatives
Research involving naproxen analogs has shown that structural modifications using this compound can lead to compounds with improved selectivity for cyclooxygenase enzymes, suggesting a pathway for developing more effective anti-inflammatory medications .
Mechanism of Action
The mechanism of action of ®-alpha-Methoxy-2-naphthylacetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that influence cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylacetic acid: Lacks the methoxy group, resulting in different chemical properties and biological activities.
Alpha-Methoxy-2-naphthylpropionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
Methoxy-2-naphthoic acid: Contains a carboxylic acid group directly attached to the naphthalene ring.
Uniqueness
®-alpha-Methoxy-2-naphthylacetic acid is unique due to the presence of the methoxy group at the alpha position, which influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other naphthylacetic acids and contributes to its specific chemical and biological properties.
Biological Activity
(R)-alpha-Methoxy-2-naphthylacetic acid (also known as (R)-α-MNA) is an organic compound belonging to the class of naphthylacetic acids, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of (R)-alpha-MNA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
(R)-alpha-MNA is characterized by the presence of a methoxy group attached to the alpha position of the naphthyl ring. Its chemical formula is , and it has a CAS number of 156942-67-5. The unique structure of this compound influences its reactivity and interaction with biological targets, making it a subject of interest in pharmacological research.
The biological activity of (R)-alpha-MNA is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Enzyme Inhibition : (R)-alpha-MNA may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, it has been shown to modulate cyclooxygenase (COX) activity, which plays a crucial role in the synthesis of prostaglandins .
- Plant Growth Regulation : This compound acts as a plant growth regulator, influencing various physiological processes such as cell elongation and division, which can enhance plant growth and development .
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of (R)-alpha-MNA. It has been investigated for its effects on various inflammatory models:
- Case Study : In a study examining the effects on carrageenan-induced paw edema in rats, (R)-alpha-MNA demonstrated significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary research suggests that (R)-alpha-MNA may possess anticancer properties:
- Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. This was observed in vitro with various cancer cell lines .
Plant Growth Regulation
As a plant growth regulator, (R)-alpha-MNA has been shown to affect several growth parameters:
- Effects on Germination : Studies indicate that treatment with (R)-alpha-MNA enhances seed germination rates and promotes root development in various plant species .
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of (R)-alpha-MNA:
Properties
IUPAC Name |
(2R)-2-methoxy-2-naphthalen-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVFHDWREDKUCW-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467255 | |
Record name | (R)-|A-Methoxy-2-naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156942-67-5 | |
Record name | (R)-|A-Methoxy-2-naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-α-Methoxy-2-naphthylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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